1-(2-allyl-4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol
Description
Properties
IUPAC Name |
1-(benzimidazol-1-yl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-6-16-11-15(2)9-10-20(16)24-13-17(23)12-22-14-21-18-7-4-5-8-19(18)22/h3-5,7-11,14,17,23H,1,6,12-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMJHCHCCVECEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-allyl-4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the phenoxy group and the allyl substituent. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-allyl-4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The phenoxy and benzimidazole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
1-(2-allyl-4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-allyl-4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenoxy group may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole-Propanol Scaffolds
Several analogues share the 3-(1H-benzo[d]imidazol-1-yl)propan-2-ol backbone but differ in phenoxy substituents (Table 1):
Key Observations :
- Electron-Donating vs. In contrast, chloro (Compound 22) and difluoro (Compound 7) groups introduce electronegativity, which may enhance target affinity .
- Steric and Conformational Effects : The allyl group in the target compound may allow for varied spatial orientations compared to rigid benzyl or chlorobenzyl groups in analogues, influencing interactions with hydrophobic pockets .
Physicochemical Properties
- Retention Time (Rt): Compounds with polar groups (e.g., morpholine in Compound 9, ) show shorter Rt (0.67 min), while hydrophobic substituents (e.g., 4-benzylphenoxy in Compound 10) increase Rt (1.19 min) . The target compound’s allyl-methylphenoxy group may yield intermediate Rt (~1.0–1.1 min).
Structure-Activity Relationship (SAR) Insights
- Phenoxy Substituents: Allyl and methyl groups may balance lipophilicity and solubility, contrasting with the trifluoromethyl group in Compound 26 (), which enhances potency but reduces bioavailability .
- Benzimidazole Modifications : N-Alkylation (e.g., Compound 4a, ) or conjugation (e.g., chalcone in ) alters activity profiles, suggesting the target compound’s unmodified benzimidazole may favor baseline antimicrobial or ion channel effects .
Biological Activity
1-(2-allyl-4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol is a complex organic compound that has attracted attention for its potential biological activities. This compound features a unique combination of functional groups, including an allyl group, a benzimidazole ring, and a phenoxy moiety, which contribute to its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The benzimidazole core is known to exhibit kinase inhibitor activity , which is significant in cancer therapy and other diseases involving aberrant signaling pathways .
Potential Mechanisms Include:
- Inhibition of Kinases: The compound may inhibit specific kinases involved in cell proliferation and survival.
- Neuroprotective Effects: Preliminary studies indicate potential neuroprotective properties, suggesting applications in neurodegenerative diseases.
Anticancer Activity
Studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer activity. For example:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(4-chloro-3-methylphenoxy)butyl benzimidazole | Benzimidazole core with phenoxy group | Antiviral activity |
| 3-[4-(furan-carbonyl)piperazin]-6,7-dimethylquinolin | Quinoline structure with piperazine | Antifungal properties |
| 5-substituted 1H-benzimidazoles | Various substituents on benzimidazole | Anticancer activity |
These findings suggest that the unique structural elements of the compound may confer both antiviral and neuroprotective properties, distinguishing it from other compounds that may target only one biological pathway .
Neuroprotective Effects
The compound has been investigated for its potential neuroprotective effects against oxidative stress and neuroinflammation. In vitro studies indicate that it may modulate signaling pathways involved in neuronal survival and function .
Example Study: Neuroprotection in Animal Models
In a recent study involving animal models of neurodegeneration, treatment with this compound resulted in:
- Reduction of Neuronal Cell Death: Significant decrease in markers of apoptosis.
- Improvement in Cognitive Function: Enhanced performance in memory tasks compared to control groups.
These results support the hypothesis that this compound may serve as a therapeutic agent for conditions such as Alzheimer's disease .
Example Study: Anticancer Efficacy
Another study focused on the anticancer properties of similar benzimidazole derivatives showed promising results against colorectal cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| SW480 | 2 | Significant growth inhibition |
| HCT116 | 0.12 | Superior to standard therapies |
This study indicates that the compound's structural features contribute to potent anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
